molecular formula C20H14O3 B10802214 2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one

2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one

Cat. No.: B10802214
M. Wt: 302.3 g/mol
InChI Key: UZBQTJXZAFYABW-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one is a synthetic organic compound belonging to the class of chromones. Chromones are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, chemistry, and industry. This compound, in particular, has garnered attention due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one typically involves the condensation of 4-methoxybenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The resulting product is then purified through recrystallization to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced chromone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced chromone derivatives.

    Substitution: Formation of halogenated chromone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.

    Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound’s antioxidant properties may involve scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)-4H-chromen-4-one: Similar structure but differs in the position of the oxygen atom in the chromone ring.

    2-(4-Methoxyphenyl)-3-hydroxyflavone: Contains a hydroxyl group at the 3-position, which may alter its biological activity.

    2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid: A more complex derivative with additional functional groups.

Uniqueness

2-(4-Methoxyphenyl)-3H-benzo[f]chromen-3-one stands out due to its specific structural features, which confer unique biological activities and potential applications. Its methoxy group and chromone core are key elements that contribute to its distinct properties compared to other similar compounds.

Properties

IUPAC Name

2-(4-methoxyphenyl)benzo[f]chromen-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O3/c1-22-15-9-6-14(7-10-15)17-12-18-16-5-3-2-4-13(16)8-11-19(18)23-20(17)21/h2-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBQTJXZAFYABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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